1,2-(Methylene-d2-dioxy)benzene
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Overview
Description
1,2-(Methylene-d2-dioxy)benzene, also known as 1,3-Benzodioxole, is an organic compound with the formula C7H6O2. It is classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group. This compound is a colorless liquid and is found in various bioactive compounds, including pesticides and pharmaceuticals .
Preparation Methods
1,2-(Methylene-d2-dioxy)benzene can be synthesized from catechol with disubstituted halomethanes. The reaction involves the methylenation of catechols, which can be carried out in aprotic polar solvents . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Chemical Reactions Analysis
1,2-(Methylene-d2-dioxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include quinones, dihydro derivatives, and substituted benzodioxoles .
Scientific Research Applications
1,2-(Methylene-d2-dioxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is a precursor in the synthesis of various pharmaceuticals.
Industry: The compound is used in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 1,2-(Methylene-d2-dioxy)benzene involves its interaction with various molecular targets and pathways. The methylenedioxy group can inhibit cytochrome P450 enzymes, affecting the metabolism of other compounds. This inhibition can lead to increased bioavailability and prolonged effects of certain drugs .
Comparison with Similar Compounds
1,2-(Methylene-d2-dioxy)benzene is similar to other methylenedioxy compounds such as:
- 1,4-Benzodioxine
- Safrole
- Piperonal
Compared to these compounds, this compound is unique due to its specific structure and reactivity. It is more commonly used in the synthesis of bioactive compounds and has a broader range of applications in various fields .
Properties
CAS No. |
14049-42-4 |
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Molecular Formula |
C7H6O2 |
Molecular Weight |
124.13 g/mol |
IUPAC Name |
2,2-dideuterio-1,3-benzodioxole |
InChI |
InChI=1S/C7H6O2/c1-2-4-7-6(3-1)8-5-9-7/h1-4H,5H2/i5D2 |
InChI Key |
FTNJQNQLEGKTGD-BFWBPSQCSA-N |
Isomeric SMILES |
[2H]C1(OC2=CC=CC=C2O1)[2H] |
Canonical SMILES |
C1OC2=CC=CC=C2O1 |
Origin of Product |
United States |
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